
2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymerization Studies
2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane, a compound similar to 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane, was synthesized and polymerized through radical and cationic routes, leading to a proposed polymerization mechanism based on polymer analysis (Morariu & Simionescu, 1994).
Chromatography and Separation Techniques
The study of 2-bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl-methyl benzoate diastereoisomers was conducted using supercritical fluid chromatography, which achieved efficient separation and influenced several parameters for better chromatographic analysis (Toribio et al., 2000).
Antifungal Activity and Derivatives
New polyazole derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane were studied for antifungal activity against human and animal pathogens. The study revealed specific compounds as effective as standard antifungals, highlighting the significance of structural components like the oxime group and chlorine atoms in enhancing antifungal properties (Delcourt et al., 2004).
Synthetic Applications in Peptide Analogs
The synthesis of 2-(2-bromoethyl)-1,3-dioxane and its use in producing ketone adducts as intermediates for the synthesis of peptide analogs demonstrates the compound's utility in complex organic syntheses (Johnson & Miller, 2009).
Phase Transfer Catalysis
2-Substituted 1,3-dioxolanes, including derivatives of 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane, were used in phase transfer catalysis, illustrating their role in selective chemical transformations (Steinbeck, 1979).
Biological Activities in Triazole Compounds
Triazole compounds containing 1,3-dioxolane, with variations including the 2,4-dichlorophenyl group, were synthesized and evaluated for fungicidal and plant growth regulatory activities. Certain derivatives showed promising biological activities, suggesting potential agricultural applications (Jian et al., 2005).
Wirkmechanismus
Target of Action
The primary targets of 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane are currently unknown. This compound is structurally similar to 6-Bromo-2,3-dichlorophenylboronic acid
Mode of Action
Boronic acids, such as 6-bromo-2,3-dichlorophenylboronic acid , are known to form reversible covalent complexes with proteins and enzymes, which could potentially influence the activity of these targets.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6-bromo-2,3-dichlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c10-5-1-2-6(11)8(12)7(5)9-13-3-4-14-9/h1-2,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNJYFCHSABVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245628 | |
| Record name | 1,3-Dioxolane, 2-(6-bromo-2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2221812-26-4 | |
| Record name | 1,3-Dioxolane, 2-(6-bromo-2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2221812-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-(6-bromo-2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





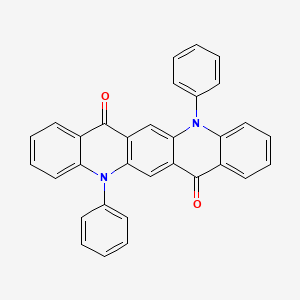
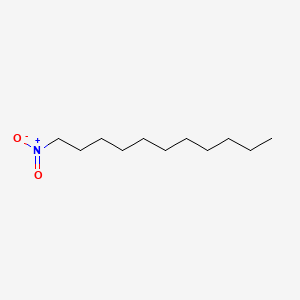

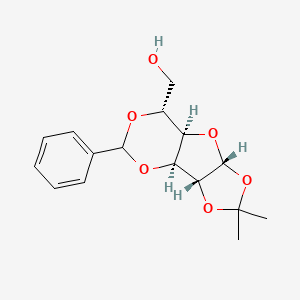

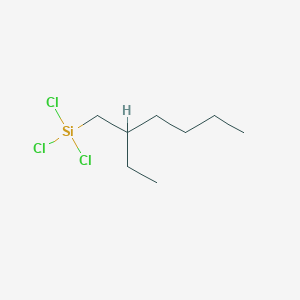
![4-[4-[4-(Dimethylamino)phenyl]-1,3-butadienyl]pyridine](/img/structure/B3253169.png)

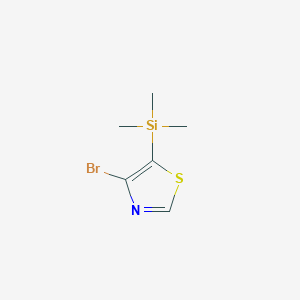

![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B3253204.png)
